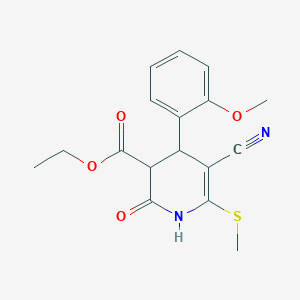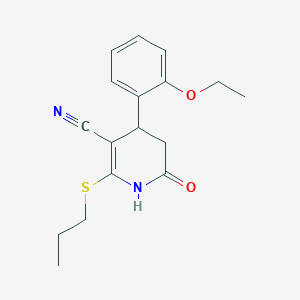![molecular formula C13H10N4 B11669413 N-[(E)-naphthalen-1-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11669413.png)
N-[(E)-naphthalen-1-ylmethylidene]-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-ナフタレン-1-イルメチリデン]-4H-1,2,4-トリアゾール-4-アミンは、メチレンブリッジを介してナフタレン環が1,2,4-トリアゾール環に結合した有機化合物です。
製造方法
合成経路と反応条件
N-[(E)-ナフタレン-1-イルメチリデン]-4H-1,2,4-トリアゾール-4-アミンの合成は、通常、ナフタレンアルデヒドと4-アミノ-1,2,4-トリアゾールの縮合反応により行われます。この反応は、通常、エタノールやメタノールなどの適切な溶媒中で行われ、効率的な進行には触媒や酸性条件が必要になる場合があります。この反応を以下にまとめます。
Naphthaldehyde+4-amino-1,2,4-triazole→N-[(E)-ナフタレン-1-イルメチリデン]-4H-1,2,4-トリアゾール-4-アミン
工業生産方法
工業規模の生産では、収率と純度を高めるためにプロセスを最適化する必要があります。これには、連続式フローリアクターの使用、再結晶やクロマトグラフィーなどの高度な精製技術、温度、圧力、pHなどの反応パラメーターの厳密な制御が含まれます。
化学反応解析
反応の種類
N-[(E)-ナフタレン-1-イルメチリデン]-4H-1,2,4-トリアゾール-4-アミンは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は酸化されて対応するナフトキノン誘導体を生成することができます。
還元: 還元反応により、イミン基をアミンに変換することができます。
置換: ナフタレン環またはトリアゾール環で求電子置換反応または求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: ハロゲン化は、臭素 (Br₂) や塩素 (Cl₂) などの試薬を使用して達成できます。一方、求核置換には、アジ化ナトリウム (NaN₃) などの試薬が関与する可能性があります。
主要な生成物
酸化: ナフトキノン誘導体。
還元: 対応するアミン誘導体。
置換: ハロゲン化またはアジド置換誘導体。
科学研究への応用
化学: 有機合成のビルディングブロックとして、および配位化学の配位子として使用されます。
生物学: 抗菌性および抗真菌性について研究されています。
産業: 特定の電子特性または光物理的特性を持つ新しい材料の開発に利用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-naphthalen-1-ylmethylidene]-4H-1,2,4-triazol-4-amine typically involves the condensation of naphthaldehyde with 4-amino-1,2,4-triazole. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently. The reaction can be summarized as follows:
Naphthaldehyde+4-amino-1,2,4-triazole→this compound
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters like temperature, pressure, and pH.
化学反応の分析
Types of Reactions
N-[(E)-naphthalen-1-ylmethylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium azide (NaN₃).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or azide-substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
作用機序
N-[(E)-ナフタレン-1-イルメチリデン]-4H-1,2,4-トリアゾール-4-アミンがその効果を発揮するメカニズムは、その用途によって異なります。生物系では、酵素や受容体と相互作用し、正常な細胞プロセスを阻害する可能性があります。トリアゾール環は、シトクロムP450酵素を阻害することが知られており、真菌細胞膜のエルゴステロール合成を阻害することにより、抗真菌活性を引き起こす可能性があります。
類似の化合物との比較
類似の化合物
ナフチルメチリデン誘導体: ナフタレン環またはトリアゾール環に異なる置換基を持つ、類似の構造を持つ化合物。
トリアゾール誘導体: 1,2,4-トリアゾール環を含むが、異なる芳香族系に結合している化合物。
独自性
N-[(E)-ナフタレン-1-イルメチリデン]-4H-1,2,4-トリアゾール-4-アミンは、ナフタレン環とトリアゾール環の特定の組み合わせにより、独特の電子特性と立体特性を有するため、ユニークです。この独自性は、生物系における特定の相互作用や、化学合成における独自の反応性に繋がり得ます。
類似化合物との比較
Similar Compounds
Naphthylmethylidene derivatives: Compounds with similar structures but different substituents on the naphthalene or triazole rings.
Triazole derivatives: Compounds containing the 1,2,4-triazole ring but linked to different aromatic systems.
Uniqueness
N-[(E)-naphthalen-1-ylmethylidene]-4H-1,2,4-triazol-4-amine is unique due to its specific combination of a naphthalene ring and a triazole ring, which imparts distinct electronic and steric properties. This uniqueness can lead to specific interactions in biological systems and unique reactivity in chemical synthesis.
特性
分子式 |
C13H10N4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
(E)-1-naphthalen-1-yl-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C13H10N4/c1-2-7-13-11(4-1)5-3-6-12(13)8-16-17-9-14-15-10-17/h1-10H/b16-8+ |
InChIキー |
QYIONCSOLVIVGC-LZYBPNLTSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/N3C=NN=C3 |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NN3C=NN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-{[(3,4-dimethylphenyl)amino]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11669336.png)

![ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11669362.png)
![4-Nitro-5-[3-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B11669365.png)

![N'-[(Z)-(2,6-dichlorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11669375.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11669376.png)
![N'-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide](/img/structure/B11669386.png)
![(5Z)-3-benzyl-5-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11669389.png)
![3-{(4Z)-4-[3-bromo-4-(diethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11669399.png)

![N'-[(Z)-(4-Tert-butylphenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B11669407.png)
![3-(4-ethylphenyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11669418.png)
![(2E)-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B11669421.png)
